molecular formula C21H25ClN6O B2572114 6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179467-22-1

6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2572114
CAS No.: 1179467-22-1
M. Wt: 412.92
InChI Key: KTBBYYDHBFCYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MTMT, and it has been synthesized using different methods.

Mechanism of Action

MTMT exerts its anti-cancer activity by inhibiting the activity of the enzyme tyrosine kinase, which is responsible for the growth and proliferation of cancer cells. It also induces apoptosis, which is a programmed cell death mechanism, in cancer cells. MTMT's neuroprotective effects are attributed to its ability to reduce oxidative stress and inflammation in the brain by activating the Nrf2/ARE signaling pathway. MTMT's antimicrobial activity is due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
MTMT has been found to have low toxicity and high efficacy in different studies. It has been shown to induce apoptosis in cancer cells without affecting normal cells, making it a promising anti-cancer agent. Additionally, MTMT has been found to reduce oxidative stress and inflammation in the brain, which can help prevent neurodegenerative diseases. MTMT's antimicrobial activity can help combat bacterial infections.

Advantages and Limitations for Lab Experiments

MTMT has several advantages for lab experiments, including its low toxicity, high efficacy, and ability to induce apoptosis in cancer cells. However, MTMT's solubility in water is limited, which can make it difficult to use in experiments. Additionally, the synthesis method for MTMT is complex and requires several steps, which can be time-consuming.

Future Directions

There are several future directions for research on MTMT, including its potential applications in drug delivery systems, its effect on different types of cancer cells, and its use as a neuroprotective agent. Additionally, further studies are needed to determine the optimal dosage and administration of MTMT for different applications. Finally, the development of more efficient synthesis methods for MTMT can help facilitate its use in research and potential therapeutic applications.
Conclusion:
In conclusion, MTMT is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-cancer, neuroprotective, and antimicrobial activity make it a promising candidate for further research and potential therapeutic applications. Further studies are needed to determine the optimal dosage and administration of MTMT and to develop more efficient synthesis methods.

Synthesis Methods

MTMT can be synthesized using different methods, including the reaction of 2-methyl-4,6-dinitrophenol, morpholine, and p-toluidine in the presence of potassium carbonate. Another method involves the reaction of 4-methyl-2-nitroaniline, morpholine, and p-toluidine in the presence of potassium carbonate. The final product is obtained by the reduction of the nitro group using hydrogen gas and palladium on carbon.

Scientific Research Applications

MTMT has been widely studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. Studies have shown that MTMT has potent anti-cancer activity against different types of cancer cells, including lung, breast, and colon cancer cells. It has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, MTMT has been shown to have antimicrobial activity against different bacterial strains.

Properties

IUPAC Name

2-N-(3-methylphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O.ClH/c1-15-6-8-17(9-7-15)22-19-24-20(23-18-5-3-4-16(2)14-18)26-21(25-19)27-10-12-28-13-11-27;/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBBYYDHBFCYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.